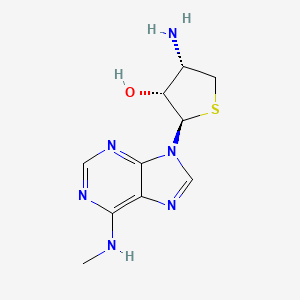

hA3AR agonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H14N6OS |

|---|---|

Poids moléculaire |

266.33 g/mol |

Nom IUPAC |

(2R,3R,4S)-4-amino-2-[6-(methylamino)purin-9-yl]thiolan-3-ol |

InChI |

InChI=1S/C10H14N6OS/c1-12-8-6-9(14-3-13-8)16(4-15-6)10-7(17)5(11)2-18-10/h3-5,7,10,17H,2,11H2,1H3,(H,12,13,14)/t5-,7-,10-/m1/s1 |

Clé InChI |

MEYWNRDHEXYZIX-VISXPRAWSA-N |

SMILES isomérique |

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H](CS3)N)O |

SMILES canonique |

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(CS3)N)O |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Human A3 Adenosine Receptor (hA3AR) Agonists: A Technical Guide

This guide provides an in-depth exploration of the molecular mechanisms underlying the action of human A3 adenosine receptor (hA3AR) agonists. The hA3AR, a member of the G protein-coupled receptor (GPCR) superfamily, is a key therapeutic target for conditions ranging from inflammatory diseases and cancer to ophthalmic and cardiac disorders.[1][2] Its overexpression in pathological cells compared to normal tissues makes it a prime candidate for targeted drug development.[1][3] This document details the primary signaling cascades, presents quantitative data for key agonists, outlines experimental protocols for receptor characterization, and provides visual representations of these complex processes.

Core Signaling Pathways of hA3AR Activation

The hA3AR is distinguished by its ability to couple to multiple G protein subtypes, primarily the inhibitory G protein (Gαi) and, in certain cellular contexts, the Gαq protein.[4] This dual coupling capability allows for a diverse and cell-type-specific range of downstream signaling events.

1.1 Gαi-Coupled Pathway: Inhibition of Adenylyl Cyclase

The canonical and most well-characterized signaling pathway for the hA3AR involves its coupling to Gαi proteins.

-

Activation: Upon agonist binding, the hA3AR undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G protein.

-

Effector Modulation: The activated Gαi-GTP subunit dissociates from the βγ dimer and directly inhibits the enzyme adenylyl cyclase (AC).

-

Second Messenger Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

-

Downstream Effects: Reduced cAMP levels result in decreased activity of protein kinase A (PKA). This cascade is central to the anti-inflammatory and cytostatic effects observed with many hA3AR agonists, as PKA is a key regulator of numerous cellular processes, including gene transcription and metabolism.

1.2 Gαq-Coupled Pathway: Activation of Phospholipase C

In some cell types, the hA3AR can also couple to Gαq proteins, initiating a distinct signaling cascade.

-

PLC Activation: The activated Gαq-GTP subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects: IP3 triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is implicated in cardioprotective effects and cell proliferation.

1.3 Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

A significant consequence of hA3AR activation, often downstream of G protein coupling, is the stimulation of the MAPK/ERK pathway.

-

Mechanism: Activation of ERK1/2 can be initiated through both Gαi/βγ- and Gαq/PKC-dependent mechanisms. The βγ subunit released from Gαi can activate upstream kinases that lead to the sequential phosphorylation and activation of Raf, MEK, and finally ERK1/2.

-

Functional Outcomes: The MAPK/ERK pathway plays a critical role in regulating cell proliferation, differentiation, and survival. In the context of hA3AR, this pathway contributes to its pro-survival and cardioprotective effects. Studies have shown that agonist-mediated ERK1/2 activation is a rapid and transient event.

1.4 G Protein-Independent Signaling

Emerging evidence suggests that hA3AR can also transduce signals independently of traditional G protein-mediated pathways. These mechanisms can involve the activation of phospholipase D (PLD) and the small GTPase RhoA, which have been linked to cardioprotective effects against ischemic injury.

Caption: Overview of hA3AR agonist-induced signaling cascades.

Quantitative Data for Select hA3AR Agonists

The affinity (Ki) and functional potency (EC50) of agonists are critical parameters in drug development. The following table summarizes data for representative hA3AR agonists.

| Compound | Receptor | Assay Type | Ki (nM) | EC50 (nM) | Reference |

| hA3AR agonist 1 | Human A3 | Radioligand Binding | 2.40 | - | |

| Piclidenoson (CF101) | Human A3 | Radioligand Binding | 1.1 | - | |

| Namodenoson (CF102) | Human A3 | Radioligand Binding | 0.8 | - | |

| 2-Cl-IB-MECA | Human A3 | GloSensor cAMP Assay | - | ~10 | |

| NECA | Human A3 | NanoBiT βarr2 Recruitment | - | ~25 |

Note: Ki values represent binding affinity, where a lower value indicates higher affinity. EC50 values represent the concentration of an agonist that gives half-maximal response.

Key Experimental Protocols

Characterizing the interaction of agonists with the hA3AR requires a suite of specialized in vitro assays. Detailed below are the methodologies for three fundamental experiments.

3.1 Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the hA3AR.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably or transiently expressing the hA3AR. Frozen cell pellets are homogenized in a cold lysis buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in a binding buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a high-affinity hA3AR radioligand (e.g., [¹²⁵I]-AB-MECA), and a range of concentrations of the unlabeled test compound.

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).

-

Separation: Receptor-bound radioligand is separated from unbound radioligand via rapid vacuum filtration through glass fiber filters. The filters trap the membranes while allowing the unbound ligand to pass through.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

3.2 cAMP Inhibition Assay

This functional assay measures an agonist's ability to activate the Gαi-mediated pathway by quantifying the resulting decrease in intracellular cAMP levels. The GloSensor™ cAMP assay is a common method.

Methodology:

-

Cell Preparation: HEK293 cells are co-transfected with plasmids encoding the hA3AR and the pGloSensor™-22F cAMP plasmid. The GloSensor protein is a fusion of a cAMP-binding domain and a luciferase variant, which emits light in the presence of cAMP.

-

Assay Setup: Transfected cells are plated in 96-well plates. Prior to the assay, the cell medium is replaced with a buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Cells are often pre-treated with forskolin to elevate basal cAMP levels, creating a larger window for observing inhibition. Subsequently, a concentration range of the hA3AR agonist is added to the wells.

-

Signal Detection: The plate is incubated, and luminescence is measured over time using a plate reader. Agonist activation of the hA3AR leads to Gαi-mediated inhibition of adenylyl cyclase, causing cAMP levels to drop and the luminescent signal to decrease.

-

Data Analysis: The decrease in luminescence is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 value is determined.

Caption: Workflow for a GloSensor-based cAMP inhibition assay.

3.3 ERK1/2 Phosphorylation Assay

This assay quantifies the activation of the MAPK/ERK pathway by measuring the level of phosphorylated ERK (p-ERK) in response to agonist stimulation. Cell-based ELISA is a common high-throughput method.

Methodology:

-

Cell Culture: Cells expressing the hA3AR are cultured in 96-well plates and typically serum-starved for several hours to reduce basal ERK phosphorylation.

-

Agonist Stimulation: Cells are treated with various concentrations of the hA3AR agonist for a short period (e.g., 5-15 minutes) to capture the transient peak of ERK activation.

-

Fixation and Permeabilization: The stimulation is stopped by removing the medium and adding a fixing solution (e.g., formaldehyde). The cells are then permeabilized to allow antibodies to access intracellular proteins.

-

Immunostaining: The wells are incubated with two primary antibodies simultaneously: one that specifically recognizes phosphorylated ERK1/2 (p-ERK) and another that recognizes total ERK1/2. The latter is used for normalization.

-

Secondary Detection: After washing, wells are incubated with species-specific secondary antibodies conjugated to different fluorophores (e.g., one for p-ERK, another for total ERK).

-

Signal Quantification: The fluorescence intensity for both p-ERK and total ERK is read using a fluorescent plate reader.

-

Data Analysis: The p-ERK signal is normalized to the total ERK signal for each well to correct for variations in cell number. The normalized data are plotted against agonist concentration to determine the EC50 for ERK activation.

Caption: Workflow for a cell-based ELISA for ERK phosphorylation.

References

The Discovery and Synthesis of a Potent hA3AR Agonist: A Technical Guide to IB-MECA

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and characterization of N⁶-(3-Iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA), a potent and selective agonist for the human A3 adenosine receptor (hA3AR). IB-MECA has been a pivotal tool in elucidating the physiological roles of the A3AR and serves as a lead compound in the development of therapeutics for a range of conditions including inflammation, cancer, and ischemia.[1] This document details the synthetic route, quantitative pharmacological data, experimental protocols, and the key signaling pathways modulated by this important molecule.

Discovery and Rationale

The development of selective A3AR agonists was driven by the need to understand the distinct physiological functions of the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). Early research identified that modifications to the N⁶ and 5′ positions of adenosine could confer selectivity for the A3 receptor. The synthesis of IB-MECA, with a 3-iodobenzyl group at the N⁶ position and an N-methyluronamide moiety at the 5′ position, resulted in a compound with high affinity and significant selectivity for the hA3AR over other adenosine receptor subtypes.[1] This selectivity has made IB-MECA an invaluable pharmacological tool.

Synthesis of IB-MECA

The synthesis of IB-MECA is a multi-step process that typically starts from a protected adenosine precursor. The following is a generalized synthetic scheme based on published methods.[2]

A Generalized Synthetic Pathway for IB-MECA

Caption: A generalized workflow for the synthesis of IB-MECA.

Quantitative Pharmacological Data

The pharmacological profile of IB-MECA is characterized by its high affinity and selectivity for the hA3AR. The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀) of IB-MECA for the different human adenosine receptor subtypes.

Table 1: Binding Affinity of IB-MECA for Human Adenosine Receptors

| Receptor Subtype | Ki (nM) | Reference |

| hA₁AR | 54 | [3] |

| hA₂ₐAR | 56 | |

| hA₃AR | 1.1 |

Table 2: Functional Potency of IB-MECA

| Assay | Cell Line | EC₅₀ (nM) | Reference |

| cAMP Inhibition | CHO cells expressing hA3AR | ~67 |

Experimental Protocols

The characterization of hA3AR agonists like IB-MECA relies on robust in vitro assays. The following are detailed protocols for radioligand binding and cAMP functional assays.

Radioligand Binding Assay

This protocol is for a competitive binding assay to determine the affinity of a test compound for the hA3AR using a radiolabeled ligand.

Experimental Workflow for Radioligand Binding Assay

Caption: A step-by-step workflow for the radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the hA3AR.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Cell membrane homogenate (typically 20-40 µg of protein).

-

Radioligand (e.g., [¹²⁵I]AB-MECA) at a concentration near its Kd (e.g., 0.15 nM).

-

Varying concentrations of IB-MECA or the test compound.

-

For non-specific binding, add a high concentration of a non-radiolabeled agonist (e.g., 1 µM IB-MECA).

-

Bring the final volume to 200-250 µL with assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

-

Incubate at room temperature for 60-120 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This protocol measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP) through the Gᵢ-coupled hA3AR.

Experimental Workflow for cAMP Functional Assay

Caption: A step-by-step workflow for the cAMP functional assay.

Detailed Protocol:

-

Cell Preparation:

-

Seed CHO or HEK293 cells stably expressing the hA3AR into 96-well plates and grow to near confluency.

-

-

Assay Procedure:

-

Wash the cells with serum-free media.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

-

Add varying concentrations of IB-MECA or the test compound to the wells.

-

Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Terminate the reaction and lyse the cells.

-

Measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a luciferase-based biosensor.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration.

-

Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression.

-

Signaling Pathways of hA3AR Activation by IB-MECA

Activation of the hA3AR by IB-MECA initiates a cascade of intracellular signaling events, primarily through the Gᵢ family of G proteins. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Beyond the canonical cAMP pathway, hA3AR activation can also modulate other important signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.

Canonical Gᵢ Signaling Pathway

Caption: The canonical Gᵢ-mediated signaling pathway activated by IB-MECA.

Modulation of Other Key Signaling Pathways

Caption: Simplified diagram of hA3AR-mediated activation of PI3K/Akt and MAPK/ERK pathways.

Conclusion

IB-MECA remains a cornerstone in the study of adenosine A3 receptor pharmacology. Its high potency and selectivity have enabled significant advances in understanding the receptor's role in health and disease. The detailed methodologies and data presented in this guide are intended to support researchers in the continued exploration of hA3AR-targeted drug discovery and development.

References

- 1. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polypharmacology of N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA) and Related A3 Adenosine Receptor Ligands: Peroxisome Proliferator Activated Receptor (PPAR) γ Partial Agonist and PPARδ Antagonist Activity Suggests Their Antidiabetic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IB-MECA | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]

In Vitro Characterization of a Human A3 Adenosine Receptor Agonist: A Technical Guide

This guide provides a comprehensive overview of the in vitro characterization of a selective agonist for the human A3 adenosine receptor (hA3AR), with a focus on the well-characterized compound 2-Chloro-N⁶-(3-iodobenzyl)adenosine-5'-N-methyluronamide (Cl-IB-MECA) . This document is intended for researchers, scientists, and drug development professionals engaged in the study of G-protein coupled receptors (GPCRs).

Data Summary

The following table summarizes the key in vitro pharmacological parameters for the hA3AR agonist, Cl-IB-MECA. These values represent a compilation of data from radioligand binding and functional assays.

| Parameter | Assay Type | Value | Cell Line | Reference |

| Binding Affinity (Ki) | Radioligand Binding ([¹²⁵I]I-AB-MECA) | 1.4 nM | HEK293 | [1][2] |

| Functional Potency (EC₅₀) | Gαi₁ Activation | 8.4 nM | HEK293T | [1][3] |

| Gαi₂ Activation | 5.8 nM | HEK293T | [1] | |

| Gαi₃ Activation | 7.3 nM | HEK293T | ||

| β-arrestin2 Recruitment | 4.35 nM | HEK293T | ||

| Efficacy (Eₘₐₓ) | Gαi Activation | Full Agonist | HEK293T | |

| β-arrestin2 Recruitment | Full Agonist | HEK293T |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize hA3AR agonists are provided below.

Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the hA3AR.

Materials:

-

Cell Membranes: Membranes from HEK293 cells stably expressing the hA3AR.

-

Radioligand: [¹²⁵I]N⁶-(4-amino-3-iodobenzyl)adenosine-5′-N-methyluronamide ([¹²⁵I]I-AB-MECA).

-

Non-specific Binding Control: N⁶-(3-iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA) at a high concentration (e.g., 1 µM).

-

Test Compound: hA3AR agonist 1 (or Cl-IB-MECA).

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.

-

Adenosine Deaminase (ADA): To remove endogenous adenosine.

-

Glass Fiber Filters: Pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation Cocktail.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes expressing hA3AR on ice and resuspend in binding buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes (typically 20-40 µg of protein per well), [¹²⁵I]I-AB-MECA (at a concentration close to its Kd, e.g., 0.5 nM), and varying concentrations of the test compound.

-

Total and Non-specific Binding: For total binding wells, add binding buffer instead of the test compound. For non-specific binding wells, add a saturating concentration of a non-labeled ligand like IB-MECA.

-

Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound from a concentration-response curve and then calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of an hA3AR agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger, following receptor activation.

Materials:

-

Cells: HEK293 cells stably expressing the hA3AR.

-

Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.

-

Test Compound: this compound (or Cl-IB-MECA).

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell Culture Medium.

-

Stimulation Buffer.

Procedure:

-

Cell Culture: Plate the hA3AR-expressing cells in a 96-well plate and grow to a suitable confluency.

-

Pre-incubation: Replace the culture medium with stimulation buffer and pre-incubate the cells with varying concentrations of the test compound for a short period.

-

Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production. The final concentration of forskolin should be optimized to produce a robust cAMP signal.

-

Lysis and Detection: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis: Generate a concentration-response curve for the test compound's inhibition of forskolin-stimulated cAMP production. Calculate the EC₅₀ value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated hA3AR, a key event in receptor desensitization and G-protein-independent signaling. The NanoBiT® technology is a common method for this assay.

Materials:

-

Cells: HEK293T cells co-expressing hA3AR fused to one subunit of NanoLuc® luciferase (e.g., LgBiT) and β-arrestin2 fused to the other subunit (e.g., SmBiT).

-

Test Compound: this compound (or Cl-IB-MECA).

-

NanoLuc® Substrate.

-

Assay Buffer.

Procedure:

-

Cell Plating: Seed the engineered cells into a white, opaque 96-well plate.

-

Agonist Addition: Add varying concentrations of the test compound to the wells.

-

Substrate Addition and Incubation: Add the NanoLuc® substrate to each well and incubate according to the manufacturer's instructions.

-

Luminescence Measurement: Measure the luminescence signal using a plate reader. The intensity of the signal is proportional to the extent of β-arrestin2 recruitment.

-

Data Analysis: Plot the luminescence signal against the concentration of the test compound to generate a concentration-response curve. Determine the EC₅₀ and Eₘₐₓ values for β-arrestin2 recruitment.

Visualizations

The following diagrams illustrate key aspects of hA3AR agonist characterization.

Caption: hA3AR Signaling Pathways.

Caption: In Vitro Characterization Workflow.

References

The Therapeutic Potential of hA3AR Agonists in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the human A3 adenosine receptor (hA3AR) as a therapeutic target in oncology. It details the mechanism of action of hA3AR agonists, summarizes key preclinical and clinical data, outlines common experimental protocols, and visualizes the critical signaling pathways involved.

Introduction: A Targeted Approach to Cancer Therapy

The A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR), has emerged as a significant target in cancer therapy.[1] A compelling body of evidence demonstrates that hA3AR is overexpressed in a wide range of solid tumors and hematological malignancies, including melanoma, colon, breast, prostate, and liver carcinomas, when compared to adjacent normal tissues.[2][3][4] This differential expression provides a therapeutic window, allowing for targeted treatment that selectively affects cancer cells while sparing healthy ones.[5]

Highly selective, orally bioavailable hA3AR agonists, such as Piclidenoson (IB-MECA, CF101) and Namodenoson (Cl-IB-MECA, CF102), have been developed and are under extensive investigation. These agonists have been shown to induce potent anti-tumor effects by modulating key signaling pathways that govern cell proliferation, survival, and apoptosis.

Mechanism of Action: Modulating Key Oncogenic Pathways

Activation of the Gi-protein-coupled hA3AR by a selective agonist initiates a cascade of intracellular events that culminate in the inhibition of tumor growth. The primary mechanisms involve the deregulation of the Wnt/β-catenin and NF-κB signaling pathways, both of which are critical for cancer cell proliferation and survival.

Downregulation of the Wnt/β-catenin Pathway

In many cancers, the Wnt/β-catenin pathway is aberrantly activated, leading to uncontrolled cell proliferation. hA3AR agonists counteract this by inhibiting adenylyl cyclase, which decreases intracellular cAMP levels. This reduction in cAMP leads to lower Protein Kinase A (PKA) and Protein Kinase B (PKB/Akt) activity. Consequently, Glycogen Synthase Kinase-3β (GSK-3β), a key negative regulator of the Wnt pathway, becomes activated. Active GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. The resulting decrease in nuclear β-catenin leads to the downregulation of its target genes, including the critical cell cycle regulators c-Myc and Cyclin D1, ultimately causing cell cycle arrest and inhibiting tumor growth.

Downregulation of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of cancer cell survival, promoting proliferation and preventing apoptosis. hA3AR agonists exert anti-inflammatory and pro-apoptotic effects by downregulating this pathway. The activation of hA3AR leads to the inhibition of key upstream kinases like PKB/Akt and IκB kinase (IKK). This prevents the phosphorylation and subsequent degradation of IκB, the natural inhibitor of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes, which include anti-apoptotic proteins and pro-inflammatory cytokines like TNF-α. This blockade of NF-κB signaling shifts the cellular balance towards apoptosis.

Induction of Apoptosis

The combined inhibition of the Wnt and NF-κB pathways by hA3AR agonists culminates in the induction of apoptosis in cancer cells. This programmed cell death is executed through the mitochondrial signaling pathway. Key events include the activation of executioner caspases, such as caspase-3, and the modulation of Bcl-2 family proteins, leading to a downregulation of the anti-apoptotic protein Bcl-2 and an increase in pro-apoptotic proteins like BAX and Bad.

Data Presentation

The following tables summarize key information regarding hA3AR agonists and their efficacy.

Table 1: Key hA3AR Agonists in Development

| Compound Name | Generic Name / Alias | Key Indications Under Investigation |

| Piclidenoson | CF101, IB-MECA | Psoriasis, Rheumatoid Arthritis |

| Namodenoson | CF102, Cl-IB-MECA | Hepatocellular Carcinoma (HCC), Pancreatic Cancer, MASH |

| CF602 | - | Erectile Dysfunction |

Table 2: Preclinical Efficacy of hA3AR Agonists in Cancer Models

| Cancer Type | Efficacy Demonstrated | Reference |

| Melanoma | Tumor growth inhibition | |

| Colon Carcinoma | Tumor growth inhibition, reduced liver metastasis | |

| Prostate Carcinoma | Suppression of cell proliferation, apoptosis induction | |

| Breast Carcinoma | Tumor growth inhibition | |

| Hepatocellular Carcinoma (HCC) | Inhibition of cell growth | |

| Leukemia | Apoptosis induction | |

| Lymphoma | Inhibition of tumor growth |

Table 3: Clinical Trial Overview for Namodenoson (CF102) in Oncology

| Indication | Phase | Status / Key Findings | Reference |

| Hepatocellular Carcinoma (HCC) | Phase III (Pivotal) | Underway. Prolonged overall survival observed in Phase II for patients with advanced liver disease (Child-Pugh B). Granted Fast Track and Orphan Drug status by FDA. | |

| Pancreatic Cancer | Phase IIa | Approved to start. |

Experimental Protocols

Detailed methodologies are essential for the evaluation of hA3AR agonists. The following sections describe generalized protocols for key experiments.

Cell Proliferation and Viability Assay (MTT/WST-1)

-

Cell Seeding: Plate cancer cell lines (e.g., HepG2, A375, PC3) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the hA3AR agonist (e.g., 1 nM to 10 µM) or vehicle control (DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Reagent Addition: Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measurement: For MTT, add solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value.

Apoptosis Quantification by Caspase 3/7 Activity Assay

-

Cell Culture and Treatment: Seed cells in a white-walled 96-well plate and treat with the hA3AR agonist as described above. Include a positive control for apoptosis (e.g., etoposide).

-

Reagent Preparation: Prepare the caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

-

Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the Caspase-Glo® 3/7 reagent to each well in a 1:1 ratio with the cell culture medium.

-

Incubation: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Analysis: Normalize the luminescence signal to cell number (if performing a parallel viability assay) and express the results as fold-change over the vehicle control.

Western Blot Analysis for Signaling Proteins

-

Protein Extraction: Treat cells in 6-well plates with the hA3AR agonist for the desired time. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample and separate the proteins by size on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, GSK-3β, β-catenin, NF-κB p65, Cyclin D1, Caspase-3, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

In Vivo Tumor Xenograft Model

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize mice into treatment and control groups. Administer the hA3AR agonist orally (p.o.) daily at a predetermined dose. The control group receives the vehicle.

-

Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

-

Endpoint: At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice.

-

Analysis: Excise tumors for weight measurement, histology, and molecular analysis (e.g., Western blot, IHC) to confirm the in vivo mechanism of action.

The A3AR Targeting Principle

The therapeutic strategy hinges on the differential expression of A3AR. Cancer cells, with their high receptor density, are highly sensitive to agonist treatment, which triggers the pro-apoptotic signaling cascades. In contrast, normal cells have low A3AR expression and are largely unaffected or may even experience protective effects, contributing to the excellent safety profile of these drugs.

Conclusion and Future Directions

With Namodenoson advancing through late-stage clinical trials for hepatocellular carcinoma, hA3AR agonists are poised to become a new class of orally available, targeted therapies. Future research will likely focus on expanding their application to other cancer types, exploring synergistic combinations with existing chemotherapies and immunotherapies, and further elucidating the molecular intricacies of A3AR signaling in the tumor microenvironment.

References

- 1. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Cancer biology and molecular genetics of A3 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A3 adenosine receptor as a target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Immune Cell Modulatory Effects of Human Adenosine A3 Receptor (hA3AR) Agonists

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the mechanisms by which agonists of the human adenosine A3 receptor (hA3AR) modulate immune cell function. It details the key signaling pathways, summarizes quantitative data on their effects, and provides detailed experimental protocols for assessing their immunomodulatory properties.

Introduction to hA3AR and its Agonists

The human A3 adenosine receptor (hA3AR) is a G-protein-coupled receptor (GPCR) that is increasingly recognized as a significant therapeutic target for a range of inflammatory diseases and cancers.[1][2] A key characteristic of the hA3AR is its differential expression, with low levels in normal tissues and significant overexpression in inflammatory and cancer cells.[3] This differential expression provides a therapeutic window for selective targeting of pathological cells.

Several potent and selective hA3AR agonists have been developed and are in various stages of preclinical and clinical investigation. The most extensively studied are:

-

Piclidenoson (CF101, IB-MECA): An orally bioavailable agonist that has been investigated in clinical trials for autoimmune diseases such as rheumatoid arthritis and psoriasis.[4]

-

Namodenoson (CF102, Cl-IB-MECA): A highly selective A3AR agonist, with a Ki of 0.33 nM, being developed for liver diseases, including hepatocellular carcinoma and non-alcoholic steatohepatitis (NASH).[5]

-

MRS5698: A highly selective A3AR agonist used as a pharmacological tool in preclinical studies, particularly in models of neuropathic pain.

These agonists have demonstrated a dual effect: inducing apoptosis in inflammatory and cancer cells while exerting protective effects on normal tissues.

Modulation of Immune Cell Function

The hA3AR is expressed on a wide array of immune cells, where its activation leads to a predominantly anti-inflammatory response.

T Lymphocytes

Activation of A3AR on T cells, a key cell type in adaptive immunity, leads to the inhibition of proliferation of auto-reactive T cells. This is particularly relevant in autoimmune conditions where T cells mistakenly attack the body's own tissues. A3AR agonists have been shown to modulate T cell cytokine production, contributing to the overall anti-inflammatory environment. For instance, they can suppress the production of pro-inflammatory cytokines like IL-17 and IL-23, which are crucial in the pathogenesis of psoriasis.

Macrophages

Macrophages are key players in both innate and adaptive immunity, and their dysregulation can lead to chronic inflammation. A3AR agonists have been shown to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in macrophages. This effect is mediated through the inhibition of the PI3K/Akt and NF-κB signaling pathways.

Neutrophils

Neutrophils are first responders to sites of inflammation. While A3AR agonists can stimulate neutrophil chemotaxis, systemic administration has an anti-inflammatory effect by inhibiting their migration, likely due to a non-directional exposure to the agonist.

Dendritic Cells (DCs)

Dendritic cells are potent antigen-presenting cells that are critical for initiating T cell responses. A3AR agonists can modulate the maturation and function of DCs. This includes altering the expression of co-stimulatory molecules such as CD80 and CD86, which are essential for T cell activation. By modulating DC function, A3AR agonists can indirectly influence the nature and magnitude of the subsequent T cell response.

Signaling Pathways

The immunomodulatory effects of hA3AR agonists are mediated by a well-defined signaling cascade.

Activation of the hA3AR, a Gi-protein-coupled receptor, by an agonist leads to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels and reduced activity of Protein Kinase A (PKA). Downstream of this, the PI3K/Akt signaling pathway is modulated, which in turn leads to the deregulation of the NF-κB and Wnt/β-catenin signaling pathways. The inhibition of the NF-κB pathway is a central mechanism for the anti-inflammatory effects of A3AR agonists, as it leads to the reduced transcription of numerous pro-inflammatory cytokines, including TNF-α, IL-6, IL-12, IL-17, and IL-23.

Quantitative Data on Immune Modulation

The effects of hA3AR agonists on immune cell functions can be quantified to determine their potency and efficacy. The following tables summarize representative quantitative data.

| Agonist | Cell Type | Assay | Endpoint | Concentration/Dose | Result | Reference |

| Piclidenoson | Human Keratinocytes (HaCat) | Proliferation Assay | Inhibition of cell proliferation | 10 nM | 40% ± 8.1 inhibition | |

| Namodenoson | Human ADF cells (astroglial lineage) | Cytoskeletal Reorganization | Appearance of stress fibers | 100 nM | Marked reorganization | |

| Namodenoson | Rat | In vivo hypotension | Decrease in blood pressure | 200 µg/kg (i.v.) | Short-lasting hypotension | |

| Piclidenoson | Psoriasis Patients | Clinical Trial (Phase II) | PASI 75 response | 1 mg, 2 mg, 4 mg daily | Significant improvement vs. placebo | Can-Fite BioPharma data |

| Namodenoson | NAFLD/NASH Patients | Clinical Trial (Phase IIa) | Normalization of serum ALT | 25 mg | 37% of patients vs. 10% in placebo |

| Agonist | Cytokine | Cell Type/Model | Effect | Reference |

| Piclidenoson | IL-17, IL-23 | Human Keratinocytes (HaCat) | Decreased expression | |

| Namodenoson/Piclidenoson | TNF-α, IL-12, IFN-γ | In vivo and in vitro models | Inhibition of production | |

| Namodenoson | Adiponectin | NAFLD/NASH Patients | Increased levels |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the immunomodulatory effects of hA3AR agonists.

Western Blot Analysis of Signaling Proteins

This protocol is for assessing the effect of an hA3AR agonist on the expression and phosphorylation of key signaling proteins like PI3K, Akt, and NF-κB.

1. Cell Culture and Treatment:

-

Culture immune cells (e.g., macrophages, T cells) in appropriate media.

-

Treat cells with the hA3AR agonist at various concentrations and time points. Include a vehicle control.

2. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Sonicate the lysate to shear DNA and reduce viscosity.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Electrotransfer:

-

Denature protein samples by boiling in SDS sample buffer.

-

Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-Akt, anti-NF-κB p65) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

6. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a CCD camera-based imager or X-ray film.

Cytokine Quantification by ELISA

This protocol describes a sandwich ELISA to measure the concentration of cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

1. Plate Coating:

-

Coat a 96-well microplate with a capture antibody specific for the cytokine of interest overnight at 4°C.

2. Blocking:

-

Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

3. Sample and Standard Incubation:

-

Add standards of known cytokine concentrations and cell culture supernatants to the wells.

-

Incubate for 2 hours at room temperature.

4. Detection Antibody Incubation:

-

Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine.

-

Incubate for 1-2 hours at room temperature.

5. Enzyme Conjugate Incubation:

-

Wash the plate and add streptavidin-HRP conjugate.

-

Incubate for 20-30 minutes at room temperature.

6. Substrate Development and Measurement:

-

Wash the plate and add a TMB substrate solution.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Read the optical density at 450 nm using a microplate reader.

7. Data Analysis:

-

Generate a standard curve by plotting the optical density versus the concentration of the standards.

-

Calculate the cytokine concentration in the samples based on the standard curve.

T Cell Proliferation Assay using CFSE

This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to monitor T cell proliferation by flow cytometry.

1. T Cell Isolation and Staining:

-

Isolate T cells from peripheral blood mononuclear cells (PBMCs) or spleen.

-

Resuspend the cells in PBS and add CFSE to a final concentration of 1-5 µM.

-

Incubate for 10-20 minutes at 37°C.

-

Quench the staining reaction with complete media containing serum.

-

Wash the cells to remove excess CFSE.

2. Cell Culture and Stimulation:

-

Culture the CFSE-labeled T cells in a 96-well plate.

-

Add the hA3AR agonist at various concentrations.

-

Stimulate the T cells with anti-CD3 and anti-CD28 antibodies, or with specific antigens in the presence of antigen-presenting cells.

3. Incubation:

-

Incubate the cells for 3-5 days at 37°C in a CO₂ incubator.

4. Flow Cytometry Analysis:

-

Harvest the cells and stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD4, CD8).

-

Acquire the cells on a flow cytometer, detecting the CFSE fluorescence in the FITC channel.

-

Analyze the data to identify distinct peaks of fluorescence, with each successive peak representing a cell division.

Conclusion

hA3AR agonists represent a promising class of immunomodulatory agents with significant therapeutic potential for a variety of inflammatory and oncological diseases. Their mechanism of action, centered on the downregulation of the NF-κB signaling pathway and subsequent inhibition of pro-inflammatory cytokine production, is well-characterized. The differential expression of hA3AR on pathological versus normal cells provides a basis for their favorable safety profile. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of these targeted therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

Preclinical Data for Human A3 Adenosine Receptor (hA3AR) Agonists: A Technical Guide

This technical guide provides an in-depth overview of the preclinical data for selective human A3 adenosine receptor (hA3AR) agonists, with a focus on two prominent investigational drugs: Piclidenoson (CF101) and Namodenoson (CF102). These small molecule agonists are being developed for a range of indications, including inflammatory diseases and cancer. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

The A3 adenosine receptor is a G-protein coupled receptor that is overexpressed in inflammatory and cancer cells, while its expression in normal tissues is low. This differential expression makes it a promising therapeutic target.[1][2][3] Activation of the A3AR by specific agonists has been shown to induce anti-inflammatory and anti-cancer effects through the modulation of key signaling pathways, including the Wnt and NF-κB pathways.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative preclinical data for Piclidenoson (CF101) and Namodenoson (CF102), covering their in vitro efficacy, in vivo efficacy in various animal models, and pharmacokinetic properties.

Table 1: In Vitro Efficacy of hA3AR Agonists

| Compound | Cell Line | Assay | Concentration | Effect | Reference |

| Namodenoson | BxPC-3 (Pancreatic) | Presto Blue | 5 nM | 49.7% ± 8.2% growth inhibition | |

| 10 nM | 66.3% ± 10.5% growth inhibition | ||||

| 20 nM | 82.7% ± 7.1% growth inhibition | ||||

| Piclidenoson | HCT-116 (Colon) | MTT Assay | Not Specified | Enhanced cytotoxic effect of 5-FU |

Table 2: In Vivo Efficacy of hA3AR Agonists

| Compound | Animal Model | Disease | Dosing | Key Findings | Reference |

| Namodenoson | N1S1 Orthotopic Model | Hepatocellular Carcinoma | 100 µg/kg (thrice daily) | Maximal tumor growth inhibition (bell-shaped dose response) | |

| STAM Mice | NASH | Not Specified | Significant reduction in steatosis, inflammation, and ballooning | ||

| CCl4-induced Liver Injury | Liver Fibrosis | Not Specified | Significant decrease in serum ALT levels | ||

| Piclidenoson | Colon Carcinoma Xenograft | Colon Cancer | Not Specified | Enhanced anti-tumor effect of 5-fluorouracil | |

| Adjuvant/Collagen-Induced Arthritis | Rheumatoid Arthritis | Not Specified | Robust anti-inflammatory effect |

Table 3: Pharmacokinetic Properties of hA3AR Agonists

| Compound | Parameter | Value | Species | Reference |

| Piclidenoson (CF101) | Half-life (t½) | 9 hours | Human | |

| Namodenoson (CF102) | Half-life (t½) | 12 hours | Human |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of hA3AR agonists.

In Vitro Cell Proliferation and Viability Assays

1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Outline:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the hA3AR agonist or vehicle control and incubate for the desired duration.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

2. Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to study their expression levels. This technique was used to investigate the effect of hA3AR agonists on signaling pathway proteins like PKB/Akt, NF-κB, and β-catenin.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Protocol Outline:

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).

-

Gel Electrophoresis: Separate proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, NF-κB, GSK-3β, β-catenin), followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

In Vivo Animal Models

1. Xenograft and Orthotopic Cancer Models

These models are used to evaluate the anti-tumor efficacy of hA3AR agonists in a living organism.

-

Principle: Human cancer cells are implanted either subcutaneously (xenograft) or in the organ of origin (orthotopic) in immunocompromised mice.

-

Protocol Outline for a Xenograft Model:

-

Cell Preparation: Prepare a suspension of human cancer cells (e.g., BxPC-3 pancreatic cancer cells at 2.5 x 10^6 cells).

-

Cell Implantation: Subcutaneously inject the cell suspension into the flank of nude mice.

-

Tumor Growth: Allow tumors to grow to a palpable size, and monitor tumor volume 2-3 times per week.

-

Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the hA3AR agonist (e.g., Namodenoson) or vehicle control orally or via intraperitoneal injection daily.

-

Data Collection: Monitor tumor volume and body weight throughout the study.

-

Endpoint Analysis: At the end of the study, sacrifice the animals, excise the tumors, and perform further analysis (e.g., Western blot, histology).

-

2. STAM Model of Non-Alcoholic Steatohepatitis (NASH)

This is a widely used mouse model that recapitulates the key features of human NASH.

-

Principle: The model is induced by a combination of a high-fat diet and a low dose of streptozotocin.

-

Protocol Outline:

-

Model Induction: Induce NASH in mice by feeding them a high-fat diet and administering a subcutaneous injection of streptozotocin.

-

Treatment: Administer the hA3AR agonist (e.g., Namodenoson) or vehicle control orally.

-

Assessment: After the treatment period, collect blood and liver tissue samples.

-

Analysis: Analyze serum for liver enzymes (ALT, AST) and assess liver tissue for steatosis, inflammation, ballooning, and fibrosis through histological analysis.

-

Signaling Pathways and Experimental Workflows

The anti-inflammatory and anti-cancer effects of hA3AR agonists are primarily mediated through the modulation of the NF-κB and Wnt signaling pathways.

A3AR-Mediated Signaling Pathways

Activation of the A3AR, a Gi protein-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels. This initiates a signaling cascade that downregulates the expression of key proteins in the NF-κB and Wnt pathways, ultimately leading to apoptosis of cancer and inflammatory cells.

A3AR agonist signaling cascade leading to apoptosis.

Wnt Signaling Pathway Modulation

hA3AR agonists have been shown to deregulate the Wnt signaling pathway by upregulating GSK-3β, which leads to the degradation of β-catenin. This, in turn, inhibits the transcription of genes involved in cell proliferation.

Modulation of the Wnt/β-catenin pathway by hA3AR agonists.

Preclinical Evaluation Workflow

The preclinical development of hA3AR agonists typically follows a structured workflow, from in vitro characterization to in vivo efficacy and safety studies.

General workflow for preclinical evaluation of hA3AR agonists.

References

- 1. researchgate.net [researchgate.net]

- 2. targetedonc.com [targetedonc.com]

- 3. 8-Year Survival and Complete Cure of Advanced Liver Cancer with Can-Fite's Namodenoson [synapse.patsnap.com]

- 4. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Can-Fite BioPharma - Piclidenoson (CF101) [canfite.com]

hA3AR Agonist 1 and its Crosstalk with Wnt/NF-κB Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human A3 adenosine receptor (hA3AR), a member of the G protein-coupled receptor family, has emerged as a significant therapeutic target for a range of pathologies, including cancer and inflammatory diseases. Its expression is notably upregulated in tumor and inflamed tissues. Agonists targeting hA3AR have demonstrated potent anti-inflammatory and anti-cancer effects in preclinical and clinical studies. This guide delves into the molecular mechanisms underpinning the therapeutic potential of hA3AR agonists, with a specific focus on a potent agonist designated as "hA3AR agonist 1" and its intricate interplay with the Wnt and NF-κB signaling pathways. While specific data for "this compound" is limited, this document will draw upon data from other well-characterized hA3AR agonists such as Piclidenoson (CF101) and Namodenoson (CF502) to elucidate the common mechanisms of this class of compounds.

This compound is a potent human A3 adenosine receptor agonist with a reported Ki value of 2.40 nM[1][2]. The activation of hA3AR by its agonists initiates a cascade of intracellular events that leads to the modulation of key signaling pathways, including the Wnt/β-catenin and NF-κB pathways, which are pivotal in cell proliferation, survival, and inflammation.

The Interplay of hA3AR, Wnt, and NF-κB Signaling

The Wnt and NF-κB signaling pathways are fundamental regulators of cellular processes and are often dysregulated in disease. The crosstalk between these two pathways is complex and context-dependent, with both synergistic and antagonistic interactions reported.[1][3] hA3AR agonists have been shown to modulate this crosstalk, typically leading to the downregulation of both pathways in pathological conditions.

Activation of the Gi-coupled hA3AR by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This event triggers a signaling cascade that includes the modulation of key kinases such as Protein Kinase A (PKA), Protein Kinase B (PKB/Akt), and Glycogen Synthase Kinase-3β (GSK-3β). The modulation of these kinases is central to the inhibitory effect of hA3AR agonists on both the Wnt and NF-κB pathways.

Downregulation of Wnt/β-catenin Signaling

In the canonical Wnt pathway, the stabilization and nuclear translocation of β-catenin lead to the transcription of target genes involved in cell proliferation, such as cyclin D1 and c-Myc. hA3AR agonists have been shown to inhibit this pathway by preventing the inactivation of GSK-3β. Active GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This prevents β-catenin from accumulating in the nucleus, thereby downregulating the expression of its target genes.

Inhibition of NF-κB Signaling

The NF-κB pathway is a key regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes. hA3AR agonists can suppress this pathway by inhibiting the activity of PKB/Akt, a kinase that lies upstream of NF-κB activation. This leads to the stabilization of IκB and the retention of NF-κB in the cytoplasm.

Quantitative Data on hA3AR Agonist Activity

The following tables summarize the available quantitative data for various hA3AR agonists, illustrating their potency and effects on signaling pathways. Due to the limited specific data on "this compound," data for other relevant agonists are presented to provide a comprehensive overview.

| Agonist | Parameter | Value | Assay System | Reference |

| This compound | Ki | 2.40 nM | Radioligand binding assay | [1] |

| Compound 4 (mIPP derivative) | EC50 | 2.89 ± 0.55 µM | TGFα shedding assay | |

| 2-Cl-IB-MECA | Concentration for anti-inflammatory effect | 10 nM, 30 nM, 50 nM | HT-29 cells |

| Agonist | Effect on Signaling Pathway | Key Findings | Cell/Animal Model | Reference |

| CF101 (Piclidenoson) | Downregulation of Wnt and NF-κB | Decreased expression of PKA, increased GSK-3β activity, downregulation of β-catenin, cyclin D1, c-Myc, and NF-κB. | HCT-116 colon carcinoma in mice | |

| CF502 (Namodenoson) | Inhibition of NF-κB | Inhibited the expression of PI3K, PKB/Akt, IKK, and IκB. | Synoviocytes from rheumatoid arthritis patients and adjuvant-induced arthritis rats | |

| 2-Cl-IB-MECA | Inhibition of NF-κB | Attenuated NF-κB p65 nuclear translocation, inhibited IκB-α degradation, and reduced phosphorylated-IκB-α levels. | HT-29 human colonic epithelial cells |

Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB in response to hA3AR agonist treatment.

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB firefly luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Opti-MEM reduced-serum medium

-

DMEM with 10% FBS

-

TNF-α (or other NF-κB activator)

-

This compound

-

Passive Lysis Buffer

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency on the day of transfection.

-

Transfection:

-

For each well, prepare a mix of NF-κB firefly luciferase reporter plasmid (e.g., 100 ng) and Renilla luciferase control plasmid (e.g., 10 ng) in Opti-MEM.

-

In a separate tube, dilute the transfection reagent in Opti-MEM.

-

Combine the DNA and transfection reagent mixtures, incubate at room temperature for 15-20 minutes to allow complex formation.

-

Add the transfection complex to the cells and incubate for 24 hours.

-

-

Treatment:

-

After 24 hours, replace the medium with fresh serum-free DMEM.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α at 20 ng/mL) for 6-8 hours. Include unstimulated and vehicle-treated controls.

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells with PBS.

-

Add Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

-

Luciferase Measurement:

-

Transfer the cell lysate to a luminometer-compatible plate.

-

Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in NF-κB activity relative to the stimulated control.

-

Wnt/β-catenin (TCF/LEF) Reporter Assay

This assay measures the transcriptional activity of the β-catenin/TCF complex.

Materials:

-

Cells of interest (e.g., HEK293T)

-

TCF/LEF firefly luciferase reporter plasmid (e.g., BAR)

-

Renilla luciferase control plasmid

-

Transfection reagent

-

Cell culture media

-

Wnt3a conditioned medium or LiCl (as a Wnt pathway activator)

-

This compound

-

Lysis buffer and luciferase assay reagents as described above.

Protocol:

-

Cell Seeding and Transfection: Follow the same procedure as for the NF-κB reporter assay, but use a TCF/LEF reporter plasmid instead.

-

Treatment:

-

After 24 hours of transfection, replace the medium.

-

Treat the cells with this compound at various concentrations for a defined period.

-

Activate the Wnt pathway using Wnt3a conditioned medium or LiCl (e.g., 10 mM) for a specified duration (e.g., 24 hours).

-

-

Cell Lysis and Luciferase Measurement: Follow the same procedure as for the NF-κB reporter assay.

-

Data Analysis: Normalize and analyze the data as described for the NF-κB assay to determine the effect of the hA3AR agonist on Wnt/β-catenin signaling.

Western Blot Analysis

This technique is used to detect changes in the protein levels and phosphorylation status of key components of the Wnt and NF-κB pathways.

Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα, anti-β-catenin, anti-cyclin D1, anti-c-Myc, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Culture cells to a suitable confluency and treat with this compound and/or pathway activators as required.

-

Wash cells with cold PBS and lyse them on ice with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

Visualizations

References

The Therapeutic Potential of hA3AR Agonist 1 in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The human A3 adenosine receptor (hA3AR) has emerged as a promising therapeutic target in oncology due to its significant overexpression in various tumor cells compared to normal tissues.[1][2] Activation of hA3AR by selective agonists has been shown to induce potent anti-cancer effects, positioning this class of compounds as a novel targeted therapy. This in-depth guide explores the anticancer effects of hA3AR agonists, with a focus on the mechanisms of action and supporting preclinical data for representative compounds. While specific quantitative anticancer data for the compound designated "hA3AR agonist 1" (a potent human A3 adenosine receptor agonist with a Ki value of 2.40 nM) is emerging, this guide leverages the extensive research on well-characterized agonists such as IB-MECA (Piclidenoson) and Cl-IB-MECA (Namodenoson) to provide a comprehensive technical overview.[3][4]

Core Mechanism of Action: A Dual Approach to Cancer Therapy

hA3AR agonists exhibit a dual mechanism of action that contributes to their anticancer efficacy. This involves the direct inhibition of cancer cell proliferation and the modulation of the tumor microenvironment. The primary signaling pathways implicated in the anticancer effects of hA3AR agonists are the Wnt and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways.[5]

Activation of the Gi-protein coupled hA3AR leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This event triggers a signaling cascade that modulates the expression and activity of key regulatory proteins involved in cell cycle progression and apoptosis. Specifically, hA3AR agonists have been shown to upregulate glycogen synthase kinase-3β (GSK-3β), a critical component of the Wnt signaling pathway. The activation of GSK-3β leads to the phosphorylation and subsequent degradation of β-catenin, preventing its translocation to the nucleus and thereby reducing the transcription of pro-proliferative genes like cyclin D1 and c-Myc.

Simultaneously, hA3AR activation leads to the downregulation of the NF-κB signaling pathway, a key regulator of inflammation and cell survival. This is achieved through the inhibition of protein kinase B (PKB/Akt) and IκB kinase (IKK), leading to reduced levels of NF-κB. The inhibition of these pathways ultimately results in cell cycle arrest and the induction of apoptosis in cancer cells.

Quantitative Data on the Efficacy of hA3AR Agonists

The anti-proliferative and pro-apoptotic effects of hA3AR agonists have been quantified in various cancer cell lines and preclinical models. The following tables summarize key efficacy data for the well-studied hA3AR agonists, IB-MECA and Namodenoson.

| hA3AR Agonist | Cancer Cell Line | Assay | IC50 / Effect | Reference |

| IB-MECA (Piclidenoson) | OVCAR-3 (Ovarian) | Cell Viability | 32.14 µM | |

| IB-MECA (Piclidenoson) | Caov-4 (Ovarian) | Cell Viability | 45.37 µM | |

| Namodenoson (Cl-IB-MECA) | BxPC-3 (Pancreatic) | Cell Growth Inhibition | 49.7% at 5 nM | |

| Namodenoson (Cl-IB-MECA) | BxPC-3 (Pancreatic) | Cell Growth Inhibition | 66.3% at 10 nM | |

| Namodenoson (Cl-IB-MECA) | BxPC-3 (Pancreatic) | Cell Growth Inhibition | 82.7% at 20 nM |

| hA3AR Agonist | Cancer Model | Treatment | Effect | Reference |

| Namodenoson (Cl-IB-MECA) | Pancreatic Carcinoma Xenograft (Nude Mice) | 10 µg/kg, twice daily for 35 days | Significant inhibition of tumor growth | |

| Namodenoson (Cl-IB-MECA) | Advanced Hepatocellular Carcinoma (Phase I/II Clinical Trial) | Not specified | Median overall survival of 8.1 months in patients with Child-Pugh B hepatic dysfunction |

Key Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer effects of hA3AR agonists.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., OVCAR-3, Caov-4) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the hA3AR agonist (e.g., 0.0001 µM to 100 µM of IB-MECA) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Seed cells in 6-well plates and treat with the hA3AR agonist at desired concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

-

Protein Extraction: Treat cells with the hA3AR agonist, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., A3AR, p-Akt, GSK-3β, β-catenin, Cyclin D1, c-Myc, NF-κB, Bax, Bcl-2) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., BxPC-3) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

-

Treatment: Randomize the mice into control and treatment groups. Administer the hA3AR agonist (e.g., Namodenoson at 10 µg/kg) orally or via intraperitoneal injection, typically twice daily.

-

Tumor Measurement: Measure the tumor volume periodically using calipers.

-

Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).

Visualizing the Molecular Pathways and Experimental Logic

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.

Caption: Signaling pathway of this compound in cancer cells.

Caption: General experimental workflow for evaluating hA3AR agonists.

Conclusion

hA3AR agonists represent a promising new class of targeted therapies for a variety of cancers. Their ability to selectively induce apoptosis and inhibit the proliferation of tumor cells through the modulation of the Wnt and NF-κB signaling pathways provides a strong rationale for their continued development. The quantitative data from well-characterized agonists like IB-MECA and Namodenoson underscore the potential of this therapeutic strategy. Further research into the specific anticancer effects of "this compound" is warranted to fully elucidate its therapeutic potential and clinical utility. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the exciting field of hA3AR-targeted cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A3 adenosine receptor as a target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer activity study of A3 adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Human A3 Adenosine Receptor (hA3AR) Agonist Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays designed to identify and characterize agonists of the human A3 adenosine receptor (hA3AR), a G-protein coupled receptor (GPCR) implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac ischemia.[1][2] The following sections detail the methodologies for cAMP determination, intracellular calcium mobilization, ERK phosphorylation, and reporter gene assays, along with data presentation guidelines and visual representations of the underlying signaling pathways and experimental workflows.

hA3AR Signaling Pathway

Activation of the hA3AR, a Gi/o-coupled receptor, by an agonist initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] Additionally, the βγ subunits of the dissociated G-protein can activate phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.[5] Furthermore, hA3AR activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinase (ERK).

Figure 1: hA3AR Signaling Pathway

Data Presentation